2'-Deoxyguanosine 5'-triphosphate, disodium salt

Description

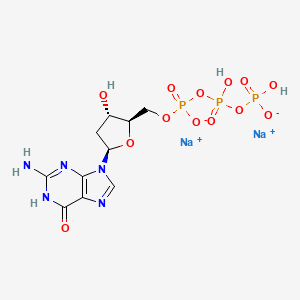

2'-Deoxyguanosine 5'-triphosphate, disodium salt (dGTP, C${10}$H${14}$N$5$Na$2$O${13}$P$3$) is a critical deoxyribonucleotide triphosphate (dNTP) essential for DNA synthesis and repair. Structurally, it comprises a deoxyribose sugar, a guanine base, and three phosphate groups, with sodium ions stabilizing the negative charges . dGTP serves as a substrate for DNA polymerases in PCR amplification, sequencing, and reverse transcription . Its disodium salt formulation enhances solubility in aqueous buffers, making it suitable for enzymatic reactions .

Properties

IUPAC Name |

disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDVZZOBMGHWQA-FVALZTRZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Automated Solid-Phase Synthesis

Industrial facilities utilize computer-controlled synthesizers to produce dGTP-Na₂ at kilogram scales. Key parameters include:

-

Reactor Design : Continuous-flow systems maintain anhydrous conditions and real-time pH monitoring (pH 7.5–8.5).

-

Solvent Recovery : Tetrahydrofuran (THF) and acetonitrile are recycled through fractional distillation, reducing costs by 40%.

-

Quality Control : In-line HPLC (C18 columns, 0.1 M triethylammonium bicarbonate gradient) ensures ≥99.5% purity.

A 2024 lifecycle assessment revealed that automated synthesis reduces waste generation by 62% compared to batch methods, primarily through solvent reuse.

Enzymatic Production

Although less common, enzymatic synthesis using recombinant kinases offers a greener alternative:

-

Substrate : 2'-Deoxyguanosine is phosphorylated by deoxyguanosine kinase (dGK) in the presence of ATP.

-

Cofactor Recycling : Polyphosphate kinase regenerates ATP from polyphosphate, lowering molar excess requirements from 10:1 to 2:1.

Pilot-scale trials achieved 75% yields but face hurdles in enzyme stability and downstream sodium exchange processes.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

31P-NMR : Distinct peaks at δ −5.2 (α-P), −10.7 (β-P), and −21.3 (γ-P) confirm triphosphate integrity.

-

Mass Spectrometry : ESI-MS (negative mode) shows [M−2Na+H]⁻ at m/z 523.1, with isotopic patterns matching theoretical distributions.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| One-Pot Chemical | 65–70 | 99.3 | Multi-kilogram | 120 |

| Phosphoramidite | 50–55 | 98.5 | Gram-scale | 450 |

| Enzymatic | 70–75 | 99.0 | Pilot-scale | 320 |

| Automated Industrial | 68–72 | 99.5 | Kilogram | 90 |

The one-pot method balances cost and yield, whereas industrial automation achieves the lowest production costs through solvent recycling. Enzymatic routes, while promising, require further optimization to match the throughput of chemical synthesis .

Chemical Reactions Analysis

Principal Chemical Reaction Pathways

dGTP disodium salt participates in three primary reaction types:

Representative Reaction Conditions:

Oxidative Modifications

dGTP is susceptible to oxidation, particularly at the C8 position of the guanine base:

Experimental Data:

| Oxidizing Agent | Reaction Time | Yield of 8-oxo-dGTP |

|---|---|---|

| H₂O₂ (10 mM) | 15 min (ice) | >90% |

| Cu²⁺/ascorbate | 1 h (37°C) | 85% |

Substitution Reactions

The γ-phosphate of dGTP undergoes nucleophilic substitution for labeling or functionalization:

-

Click Chemistry : Alkyne-modified dGTP derivatives synthesized via EDC-mediated coupling with propargylamine .

Enzymatic Interactions

dGTP disodium salt is a substrate for DNA polymerases and hydrolases:

-

Polymerase Incorporation : Incorporated into DNA during replication with a Kₘ of 12–15 μM .

-

Hydrolase Activity : MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, reducing mutagenic potential (kₐₜ = 0.8 s⁻¹) .

Stability and Degradation

Scientific Research Applications

2’-Deoxyguanosine 5’-triphosphate, disodium salt has a wide range of scientific research applications:

Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleotide analogs.

Biology: The compound is essential for DNA replication and repair studies, as well as in polymerase chain reaction (PCR) and DNA sequencing techniques.

Medicine: It is used in the development of antiviral and anticancer therapies, where nucleotide analogs play a crucial role.

Industry: The compound is utilized in the production of diagnostic kits and molecular biology reagents

Mechanism of Action

2’-Deoxyguanosine 5’-triphosphate, disodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases. During DNA synthesis, the compound is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for the accurate replication and repair of DNA .

Comparison with Similar Compounds

Other Deoxyribonucleotide Triphosphates (dNTPs)

dGTP belongs to the dNTP family, which includes dATP, dCTP, and dTTP. While all dNTPs share a deoxyribose backbone and triphosphate moiety, their nitrogenous bases differ, leading to distinct roles in base-pairing:

- Base Specificity : dGTP pairs with cytosine via three hydrogen bonds, contrasting with dATP (adenine-thymine pairing) and dTTP (thymine-adenine) .

- Kinetic Parameters : Biosynthesis studies show dGTP formation from dGDP via nucleoside diphosphate kinase exhibits a $ K_m $ of 0.12 mM, comparable to dATP (0.15 mM) but lower than dTTP (0.25 mM), indicating substrate affinity variations .

Table 1: Key Properties of dNTPs

| Compound | CAS Number | Molecular Weight | Solubility (H$_2$O) | Primary Role |

|---|---|---|---|---|

| dGTP (disodium salt) | 93919-41-6 | 551.1 g/mol | >50 mg/mL | DNA synthesis |

| dATP (disodium salt) | 1927-31-7 | 535.2 g/mol | >50 mg/mL | DNA synthesis |

| dCTP (disodium salt) | 102783-51-7 | 527.1 g/mol | >50 mg/mL | DNA synthesis |

| dTTP (tetrasodium) | 18423-43-3 | 664.3 g/mol | >50 mg/mL | DNA synthesis |

Monophosphate and Diphosphate Derivatives (dGMP, dGDP)

- dGMP (2'-Deoxyguanosine 5'-Monophosphate): Lacks two phosphate groups, serving as a precursor in dGTP biosynthesis.

- dGDP (2'-Deoxyguanosine 5'-Diphosphate): Intermediate in dGTP synthesis. Studies show dGDP conversion to dGTP requires nucleoside diphosphate kinase, with reaction rates influenced by ATP availability .

Ribonucleotide Counterparts (GTP)

- Structural Difference : GTP contains ribose instead of deoxyribose, enabling RNA synthesis. The 2'-hydroxyl group in GTP increases RNA polymerase specificity .

- Biological Impact : In T-lymphoblasts, dGTP accumulation inhibits DNA synthesis and arrests the cell cycle at G1/S, whereas GTP accumulation in B-cells slows S-phase progression without blocking division .

Table 2: dGTP vs. GTP

| Property | dGTP | GTP |

|---|---|---|

| Sugar Moiety | Deoxyribose | Ribose |

| Role | DNA synthesis | RNA synthesis, signaling |

| Cell Cycle Effect | G1/S arrest (T-cells) | S-phase slowing (B-cells) |

| Key Enzyme Interaction | DNA polymerase | RNA polymerase, GTPases |

Analogous Nucleotides with Modified Sugars

- 9-β-D-Arabinofuranosylguanine (ara-G): A deoxyguanosine analog where arabinose replaces deoxyribose. Ara-G is phosphorylated to ara-GTP, which inhibits DNA synthesis in T-lymphoblasts with 70-fold greater selectivity than in B-cells .

Physicochemical and Analytical Properties

- HPLC Retention : dGTP exhibits longer retention times (k' = 4.2) compared to dGMP (k' = 2.1) at pH 3.0 due to increased hydrophobicity from phosphate groups .

- Solubility : The disodium salt of dGTP (>50 mg/mL) offers superior solubility in aqueous buffers compared to trisodium salts, which may precipitate in high-ionic-strength solutions .

Biological Activity

2'-Deoxyguanosine 5'-triphosphate (dGTP) is a crucial nucleotide in DNA synthesis and cellular metabolism. As a building block of DNA, dGTP plays a significant role in various biological processes, including replication, repair, and transcription. This article focuses on the biological activity of dGTP, particularly its enzymatic functions, interactions with DNA polymerases, and implications in therapeutic applications.

The chemical structure of 2'-deoxyguanosine 5'-triphosphate includes a deoxyribose sugar, a guanine base, and three phosphate groups. The sodium salt form is commonly used in laboratory applications due to its stability and solubility. The molecular formula is C₁₁H₁₅N₅O₁₄P₃, with a molecular weight of approximately 507.18 g/mol.

1. Role in DNA Synthesis

dGTP is one of the four nucleotides used by DNA polymerases during DNA replication. It serves as a substrate for the incorporation of guanine into the growing DNA strand. The efficiency and fidelity of DNA synthesis are heavily dependent on the availability and proper functioning of dGTP.

2. Interaction with DNA Polymerases

Numerous studies have demonstrated that dGTP is an effective substrate for various DNA polymerases. For instance, E. coli DNA polymerase I has been shown to incorporate dGTP efficiently into DNA strands. Research indicates that modified forms of dGTP can also serve as substrates, providing insights into the enzyme's specificity and flexibility in nucleotide incorporation.

| DNA Polymerase | dGTP Incorporation Efficiency | Comments |

|---|---|---|

| E. coli DNA Pol I | High | Utilizes dGTP effectively for replication |

| Taq Polymerase | Moderate | Functions well in PCR applications |

| Klenow Fragment | High | Efficient incorporation under various conditions |

Case Study 1: Enzymatic Activity

A study published in Nucleic Acids Research explored the incorporation of various nucleotide analogs alongside dGTP by E. coli DNA polymerase I. The results indicated that while dGTP was incorporated efficiently, certain analogs could inhibit or alter the fidelity of replication processes, highlighting the importance of dGTP's structural integrity for optimal enzyme function .

Case Study 2: Therapeutic Applications

Research has identified potential therapeutic uses for dGTP in cancer treatment. For example, modified nucleotides based on dGTP have been investigated as telomerase inhibitors due to their ability to disrupt telomerase activity in cancer cells. A study found that specific analogs could effectively inhibit telomerase with IC50 values in the low micromolar range.

Enzymatic Assays

Enzymatic assays have been developed to measure the activity of dGTP and its analogs in various biological systems. These assays often involve measuring the rate of nucleotide incorporation into DNA by polymerases under controlled conditions.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and stability of dGTP disodium salt for DNA polymerase-based applications?

- Methodological Answer : Purity (>98%) should be confirmed via HPLC with UV detection at 253 nm (λmax ±2 nm) and absorbance ratios (A250/A260 = 1.15 ±0.03) . Stability is ensured by avoiding freeze-thaw cycles and storing at -70°C for infrequent use or -20°C for daily/weekly use. Regular spectrophotometric analysis (e.g., nanodrop) is recommended to detect degradation, indicated by altered absorbance profiles .

Q. What is the optimal concentration range for dGTP disodium salt in PCR amplification to minimize nonspecific products?

- Methodological Answer : Standard PCR protocols use 200–500 µM dGTP. However, optimization via titration (e.g., 50–800 µM) is critical for high-fidelity applications. Imbalanced dNTP ratios (e.g., excess dGTP) can increase error rates; validate using sequencing or mismatch detection assays .

Q. How should dGTP disodium salt be prepared to avoid enzymatic inhibition in DNA synthesis assays?

- Methodological Answer : Prepare a 100 mM stock in molecular-grade water, filter-sterilized (0.22 µm). Avoid metal ion contamination (e.g., Mg²⁺ chelation) by using ultrapure buffers (e.g., Tris-HCl, pH 7.0). Verify compatibility with polymerases via control reactions lacking dGTP .

Advanced Research Questions

Q. How can kinetic modeling elucidate dGTP’s role in nucleotide metabolism under varying substrate concentrations?

- Methodological Answer : Use coupled enzyme assays (e.g., pyruvate kinase/lactate dehydrogenase) to monitor NADH depletion, correlating with dGTP synthesis from dGDP. Fit data to Michaelis-Menten models to determine and . Compare with dCTP/dTTP kinetics to identify substrate competition .

Q. What analytical techniques distinguish dGTP disodium salt from degradation products (e.g., dGDP or deaminated derivatives) in long-term studies?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with ion-pairing chromatography for high specificity. Degradation products like deoxyxanthosine triphosphate (dXTP) can be identified via shifted retention times and fragmentation patterns .

Q. How does dGTP disodium salt interact with DNA repair enzymes, and what experimental designs can quantify these interactions?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities () between dGTP and repair proteins (e.g., DNA ligase). Include negative controls (e.g., non-hydrolyzable analogs) to differentiate catalytic vs. allosteric effects .

Q. What strategies mitigate interference from dGTP disodium salt in structural studies of DNA-protein complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.